molecular formula C17H13BrFN3O3 B11323316 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B11323316
M. Wt: 406.2 g/mol
InChI Key: LORCSZVFTDXGNU-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that features a unique combination of bromophenyl, oxadiazole, and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. The bromophenyl and fluorophenoxy groups are introduced via substitution reactions.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.

    Introduction of Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions using fluorophenol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a catalyst, fluorophenol with a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and fluorophenoxy groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is unique due to the presence of both bromophenyl and fluorophenoxy groups, which may confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C17H13BrFN3O3

Molecular Weight

406.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C17H13BrFN3O3/c1-10(24-14-8-6-13(19)7-9-14)17(23)20-16-15(21-25-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,22,23)

InChI Key

LORCSZVFTDXGNU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)F

Origin of Product

United States

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